Ethyl phenoxyacetate

Descripción

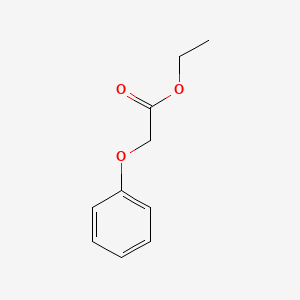

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFVSUXQXCEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062520 | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-49-9 | |

| Record name | Ethyl 2-phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Phenoxyacetate: A Core Technical Overview

An In-depth Technical Guide to Ethyl Phenoxyacetate

Introduction

This compound, also known as ethyl 2-phenoxyacetate, is an organic compound classified as an ester.[1] With the CAS number 2555-49-9, this colorless to pale yellow liquid is recognized for its pleasant, fruity, and floral odor.[1][2] It is utilized as a fragrance ingredient in perfumes and cosmetics, as a solvent in various chemical processes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] This document provides a comprehensive overview of its properties, synthesis, and safety considerations, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Source |

| CAS Number | 2555-49-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | Colorless to pale yellow, clear liquid | [1][3] |

| Boiling Point | 247.00 to 249.00 °C @ 760.00 mm Hg (est.) 136 °C @ 19 mmHg | [3][4][6] |

| Density | 1.1 g/mL at 25 °C | [4][6] |

| Flash Point | 113 °C (235.4 °F) | [3][7][8] |

| Refractive Index | n20/D 1.505 | [4] |

| Water Solubility | 874.4 mg/L @ 25 °C (est.) | [3] |

| Solubility | Soluble in alcohol and organic solvents | [2][3] |

| Vapor Pressure | 0.025000 mmHg @ 25.00 °C (est.) | [3] |

Synthesis and Reactions

Synthesis

This compound is prepared through the direct esterification of phenoxyacetic acid with ethanol under azeotropic conditions.[6][9] The precursor, phenoxyacetic acid, can be synthesized from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution.[6][9]

Caption: Synthesis workflow for this compound.

Chemical Reactions

This compound, as an ester, can undergo various chemical transformations. A notable reaction is its cyanide ion-catalyzed aminolysis with ammonia, which yields the corresponding amide, phenoxyacetamide.[6][9]

Caption: Aminolysis of this compound.

Experimental Protocols and Analysis

While detailed experimental protocols are proprietary and vary by application, the characterization of this compound and its derivatives commonly involves standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.

-

Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy : For analyzing electronic transitions.

-

Gas Chromatography (GC) : A common method to assess the purity of the compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No 1272/2008.[7][10] However, standard laboratory safety practices should always be observed.

Handling and Storage:

-

Ventilation : Use in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[7][11]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[2][7]

-

Incompatible Materials : Avoid strong oxidizing agents and strong bases.[7]

First Aid Measures:

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion : Clean mouth with water and drink plenty of water afterward.[8]

In all cases of doubt, or when symptoms persist, seek medical advice.[10]

Applications

The primary applications of this compound stem from its aromatic properties and its utility as a chemical building block.

-

Fragrance and Flavor Industry : It is used in perfumes, cosmetics, and occasionally in flavor compositions, particularly for imitation honey notes.[2][6][9]

-

Chemical Synthesis : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] For example, it is a precursor in the synthesis of the diuretic drug Ethacrynic acid.[9]

Caption: Applications of this compound.

References

- 1. CAS 2555-49-9: Ethyl 2-phenoxyacetate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 2555-49-9 [thegoodscentscompany.com]

- 4. This compound 98 2555-49-9 [sigmaaldrich.com]

- 5. Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2555-49-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound CAS#: 2555-49-9 [amp.chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. This compound 98 2555-49-9 [sigmaaldrich.com]

Ethyl phenoxyacetate molecular structure and weight

An In-depth Technical Guide to Ethyl Phenoxyacetate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Identity and Structure

This compound, also known as ethyl 2-phenoxyacetate, is an organic compound classified as an ester of phenoxyacetic acid and ethanol.[1] Its chemical structure consists of an ethyl group linked to a phenoxyacetate moiety.[1] This compound is typically a colorless to pale yellow liquid with a pleasant, fruity, or floral odor.[1][2]

Chemical Identifiers:

-

IUPAC Name: ethyl 2-phenoxyacetate[3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [3][7] |

| 180.21 g/mol | [5] | |

| 180.20324000 g/mol | [6] | |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.100 g/mL at 25 °C | [5] |

| Boiling Point | 251-253 °C at 760 mmHg | [5] |

| 136 °C at 19 mmHg | [7][8] | |

| Refractive Index | n20/D 1.505 | |

| Flash Point | 235.00 °F (113.00 °C) | [6] |

| Solubility | Limited solubility in water | [1][9] |

| Soluble in organic solvents (e.g., ethanol, ether) | [1][9] |

Synthesis Protocol Overview

This compound is prepared via a two-step process. The first step involves the synthesis of the precursor, phenoxyacetic acid, followed by its esterification.

Experimental Protocol:

-

Synthesis of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution.[4]

-

Esterification: The resulting phenoxyacetic acid is then esterified with ethanol.[1][4] This reaction is typically carried out under azeotropic conditions to drive the reaction to completion by removing water, a byproduct of the esterification.[4]

While specific reaction conditions such as catalysts, temperature, and purification methods are not fully detailed in the cited literature, the general workflow provides a basis for laboratory synthesis.

Caption: Synthesis workflow of this compound from phenol and monochloroacetic acid.

Applications and Chemical Reactivity

This compound is a versatile compound with several industrial applications.

-

Fragrance and Flavors: Due to its pleasant floral scent, it is widely used as a fragrance ingredient in perfumes, cosmetics, and other scented products.[2][9]

-

Chemical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][9]

-

Solvent: It is also utilized as a solvent in various chemical processes.[1][2]

The compound undergoes reactions typical of esters. For instance, it can undergo cyanide ion-catalyzed aminolysis with ammonia to produce the corresponding amide.[4] It can also be hydrolyzed back to phenoxyacetic acid and ethanol under certain conditions.[1]

Safety and Handling

This compound is considered an irritant and has low toxicity.[1][5] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Use of eye shields, gloves, and an appropriate dust mask (e.g., N95) is recommended.

-

Storage: The compound is stable under normal temperatures and pressures.[2] It should be stored in a cool, dry place in a tightly sealed container.[2] It is classified as a combustible liquid.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2] Hazardous decomposition products include carbon monoxide and carbon dioxide.[2]

References

- 1. CAS 2555-49-9: Ethyl 2-phenoxyacetate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2555-49-9 [chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound, 2555-49-9 [thegoodscentscompany.com]

- 7. This compound, CasNo.2555-49-9 Zouping Mingxing Chemical Co.,Ltd. China (Mainland) [diallylamine.lookchem.com]

- 8. This compound | 2555-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of Ethyl Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the primary synthesis mechanisms for ethyl phenoxyacetate, a key intermediate in the pharmaceutical and fragrance industries. It outlines the core chemical principles, offers detailed experimental protocols for laboratory-scale synthesis, and presents quantitative data to inform process optimization. The focus is on the industrially relevant Williamson ether synthesis and its enhancement through phase-transfer catalysis.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most common and established method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis involves two primary steps:

-

Deprotonation of Phenol: Phenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt. This step generates a potent nucleophile (the phenoxide anion).

-

Nucleophilic Substitution: The phenoxide ion then attacks an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The phenoxide displaces the halide ion in a classic SN2 reaction to form the ether linkage, yielding this compound.

The overall reaction is as follows:

C₆H₅OH + ClCH₂COOC₂H₅ + NaOH → C₆H₅OCH₂COOC₂H₅ + NaCl + H₂O

The reaction is typically performed in a polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF), to facilitate the SN2 mechanism.[1] Yields for this method are generally good, often ranging from 50% to 95% in laboratory settings.[1]

Reaction Mechanism Pathway

The diagram below illustrates the SN2 pathway for the Williamson ether synthesis of this compound.

Process Enhancement: Phase-Transfer Catalysis (PTC)

To overcome the solubility issues of using an inorganic base (like NaOH) with organic reactants, phase-transfer catalysis (PTC) is widely employed.[2] This technique is particularly effective for industrial-scale production as it enhances reaction rates, improves yields, and allows for milder reaction conditions, often eliminating the need for expensive and anhydrous polar aprotic solvents.[3][4]

In this setup, the reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the ethyl haloacetate.[3]

Logical Workflow for PTC Synthesis

The following diagram outlines the logical workflow of a solid-liquid PTC system for the synthesis.

Quantitative Data Summary

While comprehensive comparative data for the synthesis of this compound specifically is sparse in readily available literature, data from analogous Williamson ether syntheses under various conditions demonstrate key trends. The following table summarizes typical conditions and expected outcomes.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |

| Method | Classic Williamson | Solid-Liquid PTC | PTC with Ultrasonication | PTC methods generally increase yield and rate.[3] Ultrasonication can further accelerate the reaction. |

| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Stronger bases (NaOH) require careful handling. Milder bases like K₂CO₃ are effective in PTC. Cs₂CO₃ is highly effective but more expensive. |

| Solvent | Acetonitrile or DMF | Toluene or Chlorobenzene | Dichloromethane | PTC allows the use of less polar, less expensive solvents. Protic solvents (e.g., ethanol) can slow the reaction.[1] |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | Benzyltriethylammonium Chloride (BTEAC) | Catalyst choice affects efficiency. TBAB is a common and effective catalyst.[3] |

| Temperature | 50-100 °C[1] | 50-80 °C | 30-50 °C[3] | PTC and sonication can often lower the required reaction temperature, reducing side reactions and energy costs. |

| Time | 1-8 hours[1] | 2-6 hours | 0.5-2 hours | Reaction times are significantly reduced with PTC and especially with ultrasonic assistance. |

| Typical Yield | 50-95%[1] | >90% | >95% | Yields are consistently high with PTC, often achieving near-quantitative conversion under optimized conditions. |

Note: Yields and optimal conditions are highly dependent on the specific substrate, scale, and purity of reagents.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound on a laboratory scale.

Protocol 1: Standard Williamson Ether Synthesis

Materials:

-

Phenol (1.0 eq)

-

Sodium Hydroxide (1.1 eq)

-

Ethyl Chloroacetate (1.05 eq)

-

Acetone (anhydrous)

-

500 mL three-neck round-bottom flask

-

Reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

Procedure:

-

Set up the flask with the reflux condenser, dropping funnel, and magnetic stirrer. Ensure all glassware is dry.

-

To the flask, add phenol and anhydrous acetone. Begin stirring.

-

In a separate beaker, dissolve sodium hydroxide in a minimal amount of water and add it to the dropping funnel.

-

Add the NaOH solution dropwise to the stirred solution of phenol in acetone over 30 minutes. A precipitate of sodium phenoxide may form.

-

After the addition is complete, add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether and wash sequentially with 5% NaOH solution (to remove unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Solid-Liquid Phase-Transfer Catalysis (PTC) Synthesis

Materials:

-

Phenol (1.0 eq)

-

Ethyl Bromoacetate (1.0 eq)

-

Anhydrous Potassium Carbonate (powdered, 2.0 eq)

-

Tetrabutylammonium Bromide (TBAB, 0.05 eq)

-

Toluene

-

Reaction vessel with reflux condenser, mechanical stirrer, and heating mantle

Procedure:

-

To the reaction vessel, add phenol, anhydrous potassium carbonate, TBAB, and toluene.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate to the suspension.

-

Heat the reaction mixture to 70-80°C with vigorous stirring.

-

Maintain the temperature and stirring for 2-3 hours, monitoring the reaction by TLC or Gas Chromatography (GC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of toluene.

-

Combine the filtrate and washings. Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the preparation of this compound. For industrial applications and process optimization, the integration of phase-transfer catalysis offers significant advantages, including higher yields, faster reaction rates, milder conditions, and the use of more environmentally benign solvents. The choice of base, solvent, and catalyst can be tailored to achieve near-quantitative yields, making PTC the superior method for efficient and scalable production. Further enhancements, such as the use of ultrasonic irradiation, can offer additional improvements in reaction time and efficiency.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenoxyacetate

Abstract: this compound (CAS No. 2555-49-9) is an aromatic ester recognized for its pleasant floral scent and its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and hydrolysis, and an examination of its key chemical reactions. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound, also known as ethyl 2-phenoxyacetate, is structurally characterized by an ethyl ester group linked to a phenoxy moiety via a methylene bridge.[1][3]

| Identifier | Value |

| IUPAC Name | ethyl 2-phenoxyacetate[4] |

| Synonyms | Acetic acid, phenoxy-, ethyl ester; Phenoxyacetic acid ethyl ester[3][5] |

| CAS Number | 2555-49-9[1][6] |

| Molecular Formula | C₁₀H₁₂O₃[1][6][7] |

| Molecular Weight | 180.20 g/mol [2][4] |

| InChI Key | MGZFVSUXQXCEHM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1[1] |

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic pleasant odor.[1][2][3][8] It is stable under normal storage and handling conditions.[1][9][10]

| Property | Value | Reference |

| Appearance | Clear, colorless to yellow liquid | [1][3][5][8] |

| Odor | Pleasant, green, floral, rose-like | [3][5][8] |

| Boiling Point | 247-253 °C at 760 mmHg | [6][8] |

| 136 °C at 19 mmHg | [5][7][10][11] | |

| Melting Point | -15 °C | [2] |

| Density | ~1.100 g/mL at 25 °C | [5][6][12] |

| Refractive Index (n²⁰/D) | ~1.505 | [6] |

| Flash Point | 113 °C (235 °F) | [8][10][12] |

| Vapor Pressure | 0.025 mmHg at 25 °C (estimated) | [8] |

| logP (o/w) | 2.348 (estimated) | [5][8] |

Solubility

The solubility of this compound is dictated by its molecular structure, which contains both a polar ester group and a nonpolar phenyl ring.

| Solvent | Solubility | Reference |

| Water | Limited solubility / Immiscible (874.4 mg/L at 25 °C, est.) | [1][2][5][8] |

| Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and alcohol | [1][2][3][8] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an ester, primarily centered around the carbonyl group. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][10]

Hydrolysis

As an ester, this compound can be hydrolyzed to its constituent alcohol (ethanol) and carboxylic acid (phenoxyacetic acid). This reaction can be catalyzed by either acid or base.[3][13]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. To drive the reaction to completion, an excess of water is required. The process typically involves heating the ester under reflux with a dilute mineral acid like HCl or H₂SO₄.[13]

-

Alkaline Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible, leading to higher yields of the products.[13] Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, yields ethanol and the sodium salt of the carboxylic acid (sodium phenoxyacetate).[13]

Aminolysis

This compound can undergo aminolysis, a reaction where the alkoxy group (-OC₂H₅) is displaced by an amino group. For instance, it reacts with ammonia in the presence of a cyanide ion catalyst to afford the corresponding amide, 2-phenoxyacetamide.[1][11]

Experimental Protocols

Synthesis of this compound (via Fischer Esterification)

This protocol describes the synthesis from phenoxyacetic acid and ethanol, a standard Fischer esterification.

Materials:

-

Phenoxyacetic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Drying tube (containing calcium chloride)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1 mole of phenoxyacetic acid with 3-4 moles of absolute ethanol.

-

Slowly and carefully add a catalytic amount (e.g., 3-5% of the acid's weight) of concentrated sulfuric acid while swirling the flask in an ice bath.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Heat the mixture to reflux using a heating mantle for 2-4 hours to drive the reaction toward completion.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Cold water to remove excess ethanol.

-

5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted phenoxyacetic acid (Caution: CO₂ evolution).

-

Brine (saturated NaCl solution) to aid in layer separation.

-

-

Separate the organic layer (this compound) and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude ester by vacuum distillation (e.g., at ~136 °C/19 mmHg) to obtain pure this compound.[5]

Alkaline Hydrolysis of this compound

This protocol describes the saponification of the ester to yield sodium phenoxyacetate and ethanol.

Materials:

-

This compound

-

10% Sodium hydroxide (NaOH) solution (slight excess)

-

Reflux apparatus, distillation apparatus

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Place 1 mole of this compound and a slight molar excess of 10% aqueous NaOH solution into a round-bottom flask.

-

Heat the mixture under reflux for approximately 1 hour, or until the ester layer disappears, indicating the completion of the reaction.

-

Set up a simple distillation apparatus and distill off the ethanol from the reaction mixture.

-

Cool the remaining aqueous solution, which contains sodium phenoxyacetate.

-

(Optional) To recover the phenoxyacetic acid, cool the solution in an ice bath and acidify it by slowly adding an excess of dilute HCl until the solution is acidic to litmus paper. Phenoxyacetic acid will precipitate as a white solid.

-

Collect the precipitated phenoxyacetic acid by vacuum filtration, wash with cold water, and dry.

Visualized Workflows and Pathways

Synthesis Workflow

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 2555-49-9: Ethyl 2-phenoxyacetate | CymitQuimica [cymitquimica.com]

- 4. Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2555-49-9 [amp.chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound, CasNo.2555-49-9 Zouping Mingxing Chemical Co.,Ltd. China (Mainland) [diallylamine.lookchem.com]

- 8. This compound, 2555-49-9 [thegoodscentscompany.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 2555-49-9 [chemicalbook.com]

- 12. DOSS [doss.turi.org]

- 13. chemguide.co.uk [chemguide.co.uk]

Ethyl Phenoxyacetate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl phenoxyacetate in various organic solvents. This compound (CAS No. 2555-49-9), an ester recognized for its pleasant floral scent, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility profile is a critical parameter for its application in chemical reactions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both polar (ester group) and non-polar (phenyl and ethyl groups) characteristics, influencing its solubility across a spectrum of organic solvents.

Qualitative Solubility Profile

This compound is widely reported to be soluble in a range of common organic solvents. Its polar ester group facilitates interactions with polar solvents, while the non-polar aromatic ring and ethyl chain allow for solubility in non-polar media.

General Solubility Observations:

-

High Solubility: this compound is known to be soluble in polar aprotic solvents such as acetone and in polar protic solvents like ethanol. It is also soluble in diethyl ether.

-

Limited Aqueous Solubility: The presence of the hydrophobic phenoxy group results in limited solubility in water. Reports indicate it is immiscible with water.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a wide array of organic solvents. One source provides an estimated aqueous solubility of 874.4 mg/L at 25 °C. The absence of more detailed data highlights a potential area for future research to fully characterize the physicochemical properties of this important compound.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Data (at 25 °C) |

| Water | Water | Limited / Immiscible | ~ 874.4 mg/L (estimated) |

| Alcohols | Ethanol | Soluble | Data not available |

| Ketones | Acetone | Soluble | Data not available |

| Ethers | Diethyl Ether | Soluble | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a liquid solute like this compound in organic solvents. These protocols are based on established analytical techniques.

Gravimetric Method (Isothermal Equilibrium)

This classic method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Experimental Workflow:

Figure 1: Gravimetric Solubility Determination Workflow.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette or syringe. To prevent precipitation upon cooling, the sampling device can be pre-warmed to the equilibration temperature.

-

Transfer the aliquot to a pre-weighed, clean, and dry container.

-

Determine the mass of the collected solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the residue (this compound) is achieved.

-

-

Calculation:

-

The solubility is calculated as the mass of the dried this compound per volume or mass of the solvent.

-

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak that is not interfered with by the solvent.

Experimental Workflow:

Spectroscopic Profile of Ethyl Phenoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for ethyl phenoxyacetate (C₁₀H₁₂O₃), a versatile ester with applications in fragrance and as a synthetic intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The integration of these signals confirms the number of protons in each environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.32 - 7.28 | m | - | 2H | H-3', H-5' (Aromatic) |

| 7.00 - 6.96 | t | 7.4 | 1H | H-4' (Aromatic) |

| 6.92 - 6.89 | d | 8.0 | 2H | H-2', H-6' (Aromatic) |

| 4.65 | s | - | 2H | O-CH₂-C=O |

| 4.26 | q | 7.1 | 2H | O-CH₂-CH₃ |

| 1.29 | t | 7.1 | 3H | O-CH₂-CH₃ |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O (Ester) |

| 157.8 | C-1' (Aromatic) |

| 129.5 | C-3', C-5' (Aromatic) |

| 121.5 | C-4' (Aromatic) |

| 114.7 | C-2', C-6' (Aromatic) |

| 65.4 | O-CH₂-C=O |

| 61.3 | O-CH₂-CH₃ |

| 14.2 | O-CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III HD 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 8223.7 Hz

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038.5 Hz

Data Processing: The acquired Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a neat liquid sample.

IR Spectroscopic Data

The IR spectrum shows characteristic absorption bands for the ester and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3042 | Weak | C-H stretch (Aromatic) |

| 2984, 2938 | Medium | C-H stretch (Aliphatic) |

| 1755 | Strong | C=O stretch (Ester) |

| 1598, 1494 | Strong | C=C stretch (Aromatic) |

| 1210 | Strong | C-O stretch (Ester) |

| 1165 | Strong | C-O-C stretch (Ether) |

| 752, 690 | Strong | C-H out-of-plane bend (Aromatic) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) salt plates to form a thin liquid film.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance

Data Processing: A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometric Data

The mass spectrum shows the molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 180 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₇H₇O]⁺ |

| 94 | 30 | [C₆H₆O]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (approximately 1 mg/mL).

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40 - 400 m/z

Data Processing: The acquired data was processed using Agilent MassHunter software to identify the peaks and their corresponding mass spectra.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Workflow for the structural elucidation of this compound.

Thermochemical properties of ethyl 2-phenoxyacetate

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 2-Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 2-phenoxyacetate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds, namely phenoxyacetic acid and ethyl acetate, to provide reasonable estimates. Detailed experimental and computational protocols are presented to enable researchers to determine these properties with high accuracy.

Estimated Thermochemical Data

The thermochemical properties of ethyl 2-phenoxyacetate have been estimated based on experimental data from analogous compounds. These estimations provide a valuable starting point for further experimental and computational investigation.

Table 1: Estimated Thermochemical Properties of Ethyl 2-Phenoxyacetate

| Property | Estimated Value | Basis for Estimation |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -450 ± 15 kJ/mol | Based on the enthalpy of formation of phenoxyacetic acid and the esterification reaction with ethanol. |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 60 ± 5 kJ/mol | Estimated from the vapor pressure data of similar phenoxyacetic acid esters and ethyl acetate.[1][2][3] |

| Standard Molar Heat Capacity (liquid, 298.15 K) | 280 ± 20 J/(mol·K) | Estimated by summing the heat capacities of phenoxyacetic acid and an ethyl group, with corrections for intermolecular interactions.[4][5][6][7][8][9][10] |

| Boiling Point | 247-249 °C at 760 mmHg (estimated) | |

| Vapor Pressure | 0.025 mmHg at 25 °C (estimated) |

Note: The uncertainties provided are estimates and should be considered when using these values.

Experimental Protocols for Thermochemical Analysis

This section details the primary experimental techniques for determining the key thermochemical properties of organic compounds like ethyl 2-phenoxyacetate.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[11][12][13][14]

Experimental Workflow:

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of ethyl 2-phenoxyacetate (approximately 0.5-1.0 g) is pressed into a pellet. A fuse wire of known combustion energy is attached.[12]

-

Bomb Assembly and Combustion: The sample and fuse are placed in a platinum crucible inside a stainless-steel bomb. The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. The bomb is then submerged in a known quantity of water in the calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).[12]

-

Calorimeter Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[11]

-

Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and any side reactions. The standard enthalpy of combustion (ΔcH°) is then derived from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[13]

Determination of Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility substances, from which the enthalpy of vaporization can be determined.[15][16][17][18][19]

Experimental Setup:

Caption: Schematic of a transpiration apparatus for vapor pressure measurement.

Methodology:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a flow controller to maintain a constant, slow flow rate.[17]

-

Saturation: The gas flows through a thermostatted saturation chamber containing the ethyl 2-phenoxyacetate sample, maintained at a constant temperature (T). The gas becomes saturated with the vapor of the substance.

-

Condensation and Collection: The gas-vapor mixture is then passed through a condenser where the vapor is trapped (e.g., in a cold trap or on a solid adsorbent).

-

Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical methods. The volume of the carrier gas is also measured.

-

Vapor Pressure Calculation: The partial pressure (P) of the substance at temperature T is calculated using the ideal gas law from the amount of substance transported and the volume of the carrier gas.

-

Enthalpy of Vaporization: The experiment is repeated at several different temperatures. The enthalpy of vaporization (ΔvapH) is then determined from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of materials as a function of temperature.[20][21][22][23]

Experimental Workflow (ASTM E1269 Three-Run Method):

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Ethyl Acetate [webbook.nist.gov]

- 5. HNS-MS [hns-ms.eu]

- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl Acetate (CAS 141-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Ethyl Acetate [webbook.nist.gov]

- 9. physicsforums.com [physicsforums.com]

- 10. ETHYL ACETATE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 11. biopchem.education [biopchem.education]

- 12. academic.oup.com [academic.oup.com]

- 13. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 14. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 18. Understanding and Exploiting Transpiration Response to Vapor Pressure Deficit for Water Limited Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transpiration - Lab Experiments | PASCO [pasco.com]

- 20. infinitalab.com [infinitalab.com]

- 21. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

The Enigmatic Presence of Phenoxyacetate Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate derivatives, a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, are widely recognized for their significant biological activities. While synthetic analogues, particularly phenoxyacetic acid herbicides like 2,4-D and MCPA, have been extensively studied and utilized in agriculture, the natural occurrence of these compounds is a more nuanced and less explored field.[1][2] This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of phenoxyacetate derivatives, focusing on their sources, potential biosynthetic origins, and the analytical methodologies required for their study. The distinction between endogenous secondary metabolites and products of xenobiotic metabolism is a critical theme throughout this document.

Natural Occurrence of Phenoxyacetic Acid

The definitive natural occurrence of the parent compound, phenoxyacetic acid, is limited to a few documented sources. It has been identified as a metabolite in the fungus Aspergillus niger and has been reported in cocoa beans (Theobroma cacao).[3] However, it is crucial to note that much of the research involving Aspergillus niger and phenoxyacetic acid focuses on the fungus's ability to degrade synthetic chlorinated phenoxyacetic acids.[4][5][6][7] In these contexts, phenoxyacetic acid can be a metabolic byproduct of herbicide degradation rather than a de novo synthesized secondary metabolite.

A significant industrial application involving phenoxyacetic acid is its use as a precursor in the semi-synthesis of Penicillin V (phenoxymethylpenicillin). In this process, phenoxyacetic acid is fed to cultures of a genetically modified strain of Penicillium fungus.[8]

Quantitative Data

Quantitative data on the concentration of naturally occurring phenoxyacetic acid is scarce in the current scientific literature. Most analytical studies focus on detecting synthetic phenoxyacetic acid herbicides in environmental and biological samples.[9][10] The table below summarizes the reported natural occurrences, though specific concentration ranges in these natural matrices are not well-documented and represent a significant knowledge gap.

| Compound | Organism/Source | Type of Occurrence | Reported Concentration |

| Phenoxyacetic Acid | Aspergillus niger | Endogenous Metabolite / Product of Xenobiotic Degradation | Not Quantified |

| Phenylacetic Acids (related class) | Theobroma cacao (Cocoa Bean) | Endogenous Metabolite | Not Quantified |

Biosynthesis of Phenoxyacetate Derivatives

The de novo biosynthetic pathway for phenoxyacetic acid in any organism has not been fully elucidated. However, based on known fungal metabolic pathways for other aromatic compounds and ethers, a hypothetical pathway can be proposed.[11][12][13][14] The formation of the ether linkage is a key step, which in nature is often catalyzed by enzymes such as cytochrome P450 monooxygenases or laccases through phenoxy radical coupling reactions.[1][15]

A plausible biosynthetic route could originate from intermediates of the shikimate pathway, which is responsible for the synthesis of aromatic amino acids like phenylalanine and tyrosine in plants, fungi, and bacteria.

Below is a hypothetical workflow for the biosynthesis of phenoxyacetic acid.

Caption: Hypothetical biosynthetic pathway for phenoxyacetic acid.

Experimental Protocols

The detection and quantification of phenoxyacetic acid from natural sources require robust analytical methods, often adapted from protocols developed for herbicide residue analysis.

Extraction from Fungal Culture

This protocol describes a general method for extracting phenoxyacetic acid from a liquid culture of Aspergillus niger.

Caption: Workflow for extraction of phenoxyacetic acid from fungal culture.

Methodology:

-

Culture Separation: Grow the fungal strain in a suitable liquid medium. After the desired incubation period, separate the mycelial mass from the culture broth by filtration.

-

Acidification: Adjust the pH of the culture supernatant to approximately 2.0 using a strong acid (e.g., 6M HCl). This step protonates the carboxylic acid group, making it more soluble in organic solvents.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant using a non-polar solvent such as ethyl acetate. Repeat the extraction three times to ensure efficient recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent using a rotary evaporator to concentrate the extract.

-

Reconstitution: Dissolve the dried residue in a small, known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.

Analytical Determination: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common method for the analysis of phenoxyacetic acid.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16][17]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[18][19]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength between 270-280 nm.

-

Quantification: Based on a calibration curve generated from authentic standards of phenoxyacetic acid.

Analytical Determination: GC-MS (after derivatization)

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity but requires derivatization of the carboxylic acid group to increase volatility.

Methodology:

-

Derivatization: The carboxylic acid group of phenoxyacetic acid is typically esterified, for example, by reaction with pentafluorobenzyl bromide (PFBBr) or diazomethane to form the corresponding ester.[20]

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is used to separate the analyte from other components in the extract.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Analysis Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.[21]

-

Signaling Pathways and Biological Role

While the de novo biosynthesis pathway remains to be confirmed, the interaction of exogenously applied phenoxyacetate derivatives with plant signaling pathways is well-established. These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death in susceptible plants.[2] This mechanism of action is the basis for their use as herbicides. The potential role of endogenously produced phenoxyacetic acid in fungi is unknown but could be related to chemical defense or signaling.

Caption: Simplified signaling pathway of auxin mimics like phenoxyacetic acid.

Conclusion and Future Directions

The natural occurrence of phenoxyacetic acid and its derivatives is a field ripe for further investigation. While its presence has been noted in Aspergillus niger, a clear distinction between de novo biosynthesis and metabolic degradation of xenobiotics is required. The potential for other microorganisms and plants to produce these compounds remains largely unexplored. Future research should focus on:

-

Isotope labeling studies to definitively trace the biosynthetic origins of phenoxyacetic acid in organisms like A. niger.

-

Genome mining and enzyme characterization to identify the genes and proteins responsible for the formation of the phenoxy ether linkage.

-

Screening of a wider range of natural sources , particularly endophytic fungi and medicinal plants, for the presence of phenoxyacetate derivatives.

-

Quantification of endogenous levels to understand the physiological relevance of these compounds in their producing organisms.

A deeper understanding of the natural production of phenoxyacetate derivatives could unveil novel bioactive compounds with potential applications in medicine and agriculture, moving beyond the established role of their synthetic counterparts.

References

- 1. Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid-degrading fungi in Vietnamese soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biosynthesis of Diphenyl Ethers in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of ethers: Unusual or common natural events? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [journal.pan.olsztyn.pl]

- 20. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tools.thermofisher.com [tools.thermofisher.com]

Toxicological Profile of Ethyl Phenoxyacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data for ethyl phenoxyacetate is limited, and much of the information herein is based on findings for structurally related compounds and standardized testing guidelines.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2555-49-9 | [3] |

| Molecular Formula | C10H12O3 | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 247.00 to 249.00 °C @ 760.00 mm Hg (est.) | [4] |

| Flash Point | 113.00 °C (235.00 °F) TCC | [4] |

| Solubility | Soluble in alcohol; water, 874.4 mg/L @ 25 °C (est.) | [4] |

| logP (o/w) | 2.348 (est.) | [4] |

Toxicological Endpoints

Acute Toxicity

Quantitative data for the acute toxicity of this compound is not consistently reported. However, based on the lack of classification under GHS, the acute oral, dermal, and inhalation toxicity is expected to be low.[2] For a structurally related compound, ethyl phenylacetate, the acute dermal LD50 in rabbits is greater than 2000 mg/kg body weight.[5]

Table 1: Acute Toxicity Data (Inferred)

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | Inferred from SDS[2] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified | Inferred from related compounds[5][6] |

| LC50 | Rat | Inhalation | No data available | Not Classified | Inferred from SDS[2] |

-

Acute Oral Toxicity (OECD 420, 423, or 425): The test substance is administered in a single dose to fasted female rats. The Fixed Dose Procedure (OECD 420) involves dosing at fixed levels (5, 50, 300, 2000 mg/kg) to identify a dose causing evident toxicity without mortality.[7] The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with 3 animals per step to classify the substance based on mortality. The Up-and-Down Procedure (OECD 425) involves sequential dosing, adjusting the dose up or down based on the outcome for the previous animal to determine the LD50. Animals are observed for 14 days for signs of toxicity and mortality.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of rabbits (approximately 10% of the body surface area) for 24 hours under a semi-occlusive dressing. The dose is typically 2000 mg/kg body weight. Animals are observed for 14 days for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for 4 hours. A range of concentrations is tested to determine the LC50. Animals are observed for 14 days for signs of toxicity and mortality.

Irritation and Sensitization

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | No data available (conflicting reports) | Not Classified (in some SDS) | [2] |

| Eye Irritation/Corrosion | Rabbit | No data available (conflicting reports) | Not Classified (in some SDS) | [2] |

| Skin Sensitization | Guinea Pig / Mouse | No data available | Not Classified | Inferred from SDS[2] |

-

Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied to a small area of the skin of a single rabbit for 4 hours. The degree of erythema and edema is scored at 1, 24, 48, and 72 hours after application.[8]

-

Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of a single rabbit. The other eye serves as a control. The cornea, iris, and conjunctiva are examined for lesions at 1, 24, 48, and 72 hours.[9]

-

Skin Sensitization (OECD 406 or 429): The Guinea Pig Maximization Test (GPMT, OECD 406) involves intradermal induction with the test substance and Freund's Complete Adjuvant, followed by a topical challenge.[6] The Local Lymph Node Assay (LLNA, OECD 429) in mice measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.[10]

Genotoxicity

Available safety data sheets indicate that this compound is not classified as a germ cell mutagen.[2] However, comprehensive in vitro and in vivo genotoxicity data are not publicly available. For the related compound, ethyl phenylacetate, the Ames test was reported as negative.[11]

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without | No data available | |

| In Vitro Chromosome Aberration | Mammalian cells (e.g., CHO) | With and without | No data available | |

| In Vivo Micronucleus Test | Rodent bone marrow | N/A | No data available |

-

Bacterial Reverse Mutation Test (OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). Reversion to histidine independence indicates mutagenic potential.

-

In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. Metaphase cells are then examined for chromosomal abnormalities.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes, which indicates chromosomal damage.

Carcinogenicity and Chronic Toxicity

There are no available carcinogenicity or chronic toxicity studies for this compound. Safety data sheets state that it shall not be classified as carcinogenic.[2]

-

Carcinogenicity Study (OECD 451): The test substance is administered daily to rodents for a major portion of their lifespan (e.g., 24 months for rats).[12] Animals are observed for the development of tumors.

-

Chronic Toxicity Study (OECD 452): Similar to a carcinogenicity study, but with a focus on non-neoplastic toxic effects. A No-Observed-Adverse-Effect Level (NOAEL) is typically determined.

Reproductive and Developmental Toxicity

This compound is not classified as a reproductive toxicant according to available SDS.[2] No specific studies on its reproductive or developmental toxicity were found. For a structurally similar compound, a prenatal developmental toxicity study (OECD 414) showed a maternal and developmental NOAEL of at least 1000 mg/kg bw/day.[13]

Table 4: Reproductive and Developmental Toxicity Data (Inferred)

| Study | Species | NOAEL (mg/kg bw/day) | Reference |

| Two-Generation Reproduction Toxicity | Rat | No data available | |

| Prenatal Developmental Toxicity | Rat | ≥ 1000 (inferred from related compound) | [13] |

-

Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rats for two generations.[14] Effects on mating, fertility, pregnancy, and offspring development are assessed.

-

Prenatal Developmental Toxicity Study (OECD 414): The test substance is administered to pregnant female animals (usually rats or rabbits) during the period of organogenesis.[15] The dams and fetuses are examined for adverse effects.

Potential Mechanisms of Toxicity and Signaling Pathways

Due to the lack of specific mechanistic data for this compound, the following pathways are inferred from studies on structurally related phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Oxidative Stress Induction

Phenoxy herbicides have been shown to induce oxidative stress in mammalian cells.[7][9][16] This can lead to cellular damage and apoptosis.

Caption: Inferred oxidative stress pathway for this compound.

Uncoupling of Oxidative Phosphorylation

Some phenoxy compounds can act as uncouplers of oxidative phosphorylation, disrupting ATP synthesis in mitochondria.[12]

Caption: Inferred mitochondrial uncoupling pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the acute oral toxicity of a substance like this compound according to OECD guidelines.

Caption: Workflow for acute oral toxicity assessment.

Conclusion

The available data suggests that this compound has a low order of acute toxicity and is not classified as a mutagen, carcinogen, or reproductive toxicant under GHS. However, the lack of comprehensive, publicly available toxicological studies necessitates a cautious approach. Further testing according to standardized OECD guidelines would be required for a definitive risk assessment. The potential for this compound to induce oxidative stress or act as a mitochondrial uncoupler, based on data from structurally related phenoxy compounds, warrants further investigation. Researchers and drug development professionals should consider these data gaps when handling and evaluating the safety of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemos.de [chemos.de]

- 3. This compound 98 2555-49-9 [sigmaaldrich.com]

- 4. This compound, 2555-49-9 [thegoodscentscompany.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms: intrinsic uncoupling or decoupling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. Uncouplers of oxidative phosphorylation can enhance a Fas death signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Ethyl Phenoxyacetate: A Technical Guide to its Biodegradability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenoxyacetate (C₁₀H₁₂O₃) is an aromatic ester utilized in various industrial applications, including as a fragrance ingredient and a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As with many synthetic compounds, understanding its environmental fate, particularly its biodegradability, is crucial for assessing its ecological impact. This technical guide synthesizes available information on structurally similar compounds to provide a robust predictive assessment of the biodegradability of this compound in soil and aquatic environments. It also details standardized experimental protocols for empirically determining its biodegradation profile.

Physicochemical Properties of this compound

The environmental distribution, bioavailability, and susceptibility to degradation of a chemical are significantly influenced by its physicochemical properties. The key properties of this compound are summarized in Table 1. Its limited water solubility and moderate octanol-water partition coefficient suggest a tendency to partition to organic matter in soil and sediment.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| CAS Number | 2555-49-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 136 °C at 19 mmHg | [3] |

| Density | 1.1 g/mL at 25 °C | [3] |

| Water Solubility | Limited/immiscible | [1][2] |

| logP (o/w) | 2.348 (estimated) | [5] |

| Vapor Pressure | 0.025 mmHg at 25 °C (estimated) | [5] |

| Stability | Stable under normal temperatures and pressures | [1] |

Predicted Biodegradation Pathways

The biodegradation of this compound is expected to proceed through a multi-step process, initiated by the cleavage of its ester and ether linkages, followed by the degradation of the aromatic ring.

Step 1: Hydrolysis of the Ester Bond

The primary and most rapid degradation step is predicted to be the hydrolysis of the ethyl ester bond. This reaction can occur both abiotically, catalyzed by acid or base conditions in the environment, and biotically, mediated by microbial esterase enzymes.[6] Alkaline hydrolysis of esters is typically a rapid, one-way reaction, while acid-catalyzed hydrolysis is reversible.[6] Studies on the analogous herbicide fenoxaprop-p-ethyl have demonstrated that de-esterification is a key initial step in its metabolism in soil and by bacterial enzymes.[7][8] This initial hydrolysis of this compound yields phenoxyacetic acid and ethanol. Ethanol is a readily biodegradable substance that is quickly mineralized by a wide variety of microorganisms.

Step 2: Cleavage of the Ether Bond

The resulting phenoxyacetic acid is the parent compound of several well-studied phenoxy herbicides, such as 2,4-D and MCPA.[9] The next critical step in its degradation is the cleavage of the ether linkage. This is a well-documented microbial process, often initiated by α-ketoglutarate-dependent dioxygenases, which hydroxylate the side chain, leading to the formation of phenol and a glyoxylic acid residue.

Step 3: Aromatic Ring Cleavage and Mineralization

Phenol, the product of ether cleavage, is a common intermediate in the degradation of many aromatic compounds. It is subsequently hydroxylated to form catechol. The aromatic ring of catechol is then cleaved by microbial dioxygenase enzymes (either via ortho- or meta-cleavage pathways), leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle.[10] This final stage results in the complete mineralization of the compound to carbon dioxide and water.

Factors Influencing Biodegradation

The rate of this compound biodegradation in the environment will be governed by several factors:

-

Microbial Population: The presence of microorganisms possessing the necessary enzymes (esterases, dioxygenases) is essential. The abundance and activity of these microbial communities will dictate the degradation rate.[11]

-

pH: pH affects both the chemical stability of the ester bond and the activity of microbial enzymes. Alkaline conditions can accelerate abiotic hydrolysis, while optimal pH ranges (typically near neutral) are required for maximal microbial activity.[7][12] For example, the hydrolysis of 2,4-D esters is significantly faster at pH 9 than at pH 6.[11]

-

Oxygen Availability: The cleavage of the aromatic ring is an oxygen-intensive process. Therefore, the complete mineralization of this compound is expected to be much more rapid under aerobic conditions. While initial hydrolysis may occur anaerobically, the overall degradation will be significantly slower in anoxic environments.[11][13]

-

Temperature: Microbial activity and the rate of chemical reactions generally increase with temperature, within an optimal range for the specific microbial populations present.[12]

-

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can support microbial growth and enhance the rate of biodegradation.[11]

Quantitative Biodegradation Data from Analogous Compounds

While no specific half-life data exists for this compound, the data for its primary metabolite, phenoxyacetic acid, and the structurally related herbicide 2,4-D provide a useful proxy for its environmental persistence. It is anticipated that the half-life of this compound will be primarily governed by the rate of the initial hydrolysis step.

Table 2: Environmental Half-Life of Analogous Compounds

| Compound | Environment | Half-Life (t₁/₂) | Conditions | Reference(s) |

| 2,4-D (ester) | Water | 0.6 hours - 26 days | pH dependent (faster at high pH) | [11] |

| 2,4-D | Aerobic Soil | ~6-10 days | [14][15] | |

| 2,4-D | Aerobic Aquatic | ~15 days | [14] | |

| 2,4-D | Anaerobic Aquatic | 41 - 333 days | [13][14] | |

| Phenoxyacetic Acid | Soil | Significant degradation in 13 days by engineered microbes | 500 µg/g concentration | [9] |

Based on this data, it is plausible that this compound undergoes rapid initial hydrolysis to phenoxyacetic acid, which is then biodegraded within days to weeks in aerobic environments. Persistence is expected to be significantly longer under anaerobic conditions.

Experimental Protocols for Assessing Biodegradability

To definitively determine the biodegradability of this compound, standardized laboratory tests are required. The following sections detail the methodologies for assessing its degradation in soil and aqueous media based on OECD (Organisation for Economic Co-operation and Development) guidelines.